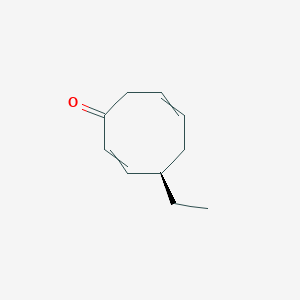
(4R)-4-Ethylcycloocta-2,6-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Ethylcycloocta-2,6-dien-1-one is an organic compound characterized by its unique cyclooctadiene structure with an ethyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Ethylcycloocta-2,6-dien-1-one typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include:
Temperature: Moderate to high temperatures (60-100°C) to facilitate the cycloaddition.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride to enhance the reaction rate.
Solvents: Non-polar solvents like toluene or dichloromethane to dissolve the reactants and maintain an inert atmosphere.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or ketones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the compound into cyclooctane derivatives. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or hydrogen atoms are replaced by other functional groups. Reagents like alkyl halides or sulfonates are used.
Major Products:
Epoxides: Formed through oxidation.
Cyclooctane Derivatives: Resulting from reduction.
Substituted Cyclooctadienes: Produced via nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(4R)-4-Ethylcycloocta-2,6-dien-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4R)-4-Ethylcycloocta-2,6-dien-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclooctadiene: Shares the cyclooctadiene structure but lacks the ethyl group.
Cyclooctanone: Contains a similar ring structure with a ketone functional group.
Ethylcyclohexane: Similar in having an ethyl group but differs in ring size and saturation.
Eigenschaften
CAS-Nummer |
830330-18-2 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(4R)-4-ethylcycloocta-2,6-dien-1-one |
InChI |
InChI=1S/C10H14O/c1-2-9-5-3-4-6-10(11)8-7-9/h3-4,7-9H,2,5-6H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
IUDPZJJZHCDFBU-SECBINFHSA-N |
Isomerische SMILES |
CC[C@@H]1CC=CCC(=O)C=C1 |
Kanonische SMILES |
CCC1CC=CCC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)

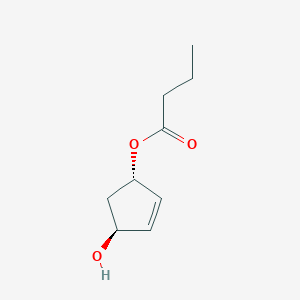
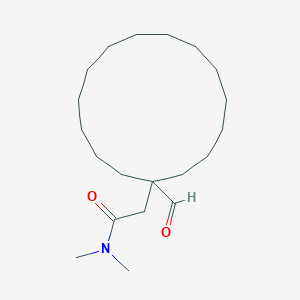
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)
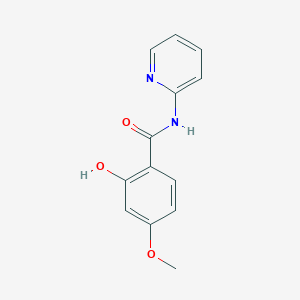

![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
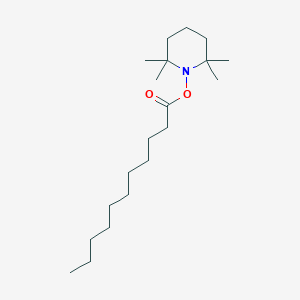
![4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14225196.png)
